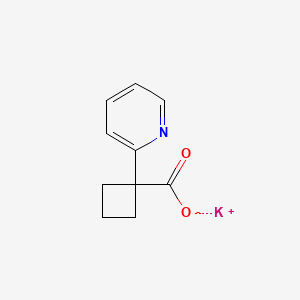

钾; 1-吡啶-2-基环丁烷-1-羧酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound “Potassium;1-pyridin-2-ylcyclobutane-1-carboxylate” is a potassium salt of a carboxylate that contains a cyclobutane ring and a pyridine ring . The presence of these functional groups could potentially give this compound interesting chemical properties.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the cyclobutane ring, possibly through a [2+2] cycloaddition reaction, followed by the introduction of the pyridine ring . The carboxylate group could then be introduced through a variety of methods, such as nucleophilic acyl substitution .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclobutane ring, a pyridine ring, and a carboxylate group . The cyclobutane ring is a four-membered carbon ring, which is known to have significant ring strain. The pyridine ring is a six-membered ring with one nitrogen atom, which is aromatic and relatively stable. The carboxylate group is a common functional group in organic chemistry, characterized by a carbon double-bonded to an oxygen and single-bonded to another oxygen, which is in turn bonded to a metal ion, in this case, potassium .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the carboxylate group and the pyridine ring . The carboxylate group is a good nucleophile and can participate in a variety of reactions, while the pyridine ring can act as a base and nucleophile .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure . For example, the presence of the carboxylate group could make this compound polar and capable of forming hydrogen bonds, which would influence its solubility in different solvents .科学研究应用

纳米结构钾有机骨架

一项研究引入了一种基于吡啶-2,6-二羧酸的非氧化还原金属钾金属有机骨架 (K-MOF),用作钾离子电池的有机阳极。该骨架展示了非凡的电化学性能,为具有高平均比容量和超过 300 次循环的出色容量保持率的长循环寿命钾离子电池 (PIB) 提供了一个有前景的解决方案 (Li、Wang、Li 和 Zhang,2020)。

生物质热解增强

对钾对生物质成分(纤维素、木聚糖和木质素)热解影响的研究表明,钾可以显着影响热解过程,增强纤维素的炭形成,同时减少木质素的炭形成。这种效应还增加了糠醛、醛和酮等有价值的热解产物的产量,显示了改进生物质转化技术的潜力 (Fan、Gu、Wang、Yuan、Chen 和 Luo,2020)。

α-季铵脯氨酸衍生物的合成和应用

对 N-Carboxamido Proline Ester Enolates 的分子内非对映选择性芳基化的研究突出了取代脯氨酸的 α-芳基乙内酰脲衍生物的合成。这个过程证明了钾烯醇盐在有机合成中的效用,可能有助于开发新的药物和材料 (Maury 和 Clayden,2015)。

钾离子电池的有机阳极

另一项研究探索了对苯二甲酸二钾盐作为钾离子电池的有机阳极的用途。这些化合物,特别是对苯二甲酸钾 (K2TP) 和 2,5-吡啶二甲酸钾 (K2PC),表现出清晰且可逆的放电和充电平台,有望用于开发具有成本效益且高效的 K 离子电池 (Deng、Pei、Fan、Ma、Cao、Li、Jin、Wang 和 Li,2017)。

发光镧系基探针

使用混合吡啶基-羧酸盐配体证明了镧系配合物在水中检测硝基芳香族化合物的发展。这些配合物提供选择性传感能力,特别是用于检测 2,4,6-三硝基苯酚,突出了它们在环境监测和安全中的潜在应用 (Khullar、Singh、Das 和 Mandal,2019)。

作用机制

Target of Action

Compounds with a similar pyridin-2(1h)-one structure have been found to be effective inhibitors of the tropomyosin receptor kinase (trk) fusion, a form of oncogenic kinase that has been clinically validated as an important anti-tumor target .

Mode of Action

Similar compounds have been shown to inhibit trk signaling in cells, thereby suppressing the vitality of trk-dependent cells . This suggests that “Potassium 1-(pyridin-2-yl)cyclobutane-1-carboxylate” might interact with its targets in a similar manner, leading to changes in cellular signaling pathways.

Biochemical Pathways

Given the potential target of action, it is plausible that the compound could affect pathways related to cell growth and proliferation, particularly in the context of cancer cells .

Result of Action

Based on the potential target of action, it can be inferred that the compound might lead to the suppression of cell vitality, particularly in cells that are dependent on trk signaling .

安全和危害

未来方向

The future research directions for this compound could involve studying its reactivity and potential applications . For example, if this compound shows promising biological activity, it could be studied as a potential drug candidate. Alternatively, if it shows interesting reactivity, it could be studied as a potential catalyst or reagent in organic synthesis .

属性

IUPAC Name |

potassium;1-pyridin-2-ylcyclobutane-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2.K/c12-9(13)10(5-3-6-10)8-4-1-2-7-11-8;/h1-2,4,7H,3,5-6H2,(H,12,13);/q;+1/p-1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUQHEYOWOLIHKR-UHFFFAOYSA-M |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)(C2=CC=CC=N2)C(=O)[O-].[K+] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10KNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

215.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(4-Ethoxyphenyl)-[2-[(4-nitrophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone](/img/structure/B2828405.png)

![3-Carbamoyl-2-[2-(3-fluorophenyl)acetamido]propanoic acid](/img/structure/B2828413.png)

![3-(4-Chlorobenzyl)-5-methoxy-1-methyl-pyrido[2,3-d]pyrimidine-2,4-quinone](/img/structure/B2828414.png)

![3-(4-ethoxyphenyl)-2-((2-(4-methylpiperidin-1-yl)-2-oxoethyl)thio)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2828418.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-3-nitro-N-(pyridin-2-ylmethyl)benzamide](/img/structure/B2828419.png)

![5-oxo-N-(4-(trifluoromethoxy)phenyl)-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B2828422.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone](/img/structure/B2828425.png)

![5-cyclopropyl-5H-thieno[2,3-c]pyrrole-2-carboxylic acid](/img/structure/B2828426.png)